molecular formula C36H70O2 B12440779 Octadec-9-enyl octadecanoate

Octadec-9-enyl octadecanoate

Cat. No.: B12440779
M. Wt: 534.9 g/mol
InChI Key: YYDZACXIVKPEAI-UHFFFAOYSA-N
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Description

Octadec-9-enyl octadecanoate is a long-chain ester formed by the condensation of octadec-9-enol (an unsaturated C18 alcohol with a double bond at position 9) and octadecanoic acid (stearic acid, a saturated C18 fatty acid). Its molecular formula is C₃₆H₇₀O₂, and its molecular weight is 558.96 g/mol. This compound has been identified in the cephalic labial gland secretions of Thoracobombus bees, where it likely plays a role in species-specific chemical signaling or pheromone activity . Its unsaturated alcohol moiety contributes to lower melting points and enhanced fluidity compared to fully saturated analogs.

Properties

IUPAC Name

octadec-9-enyl octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-35H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDZACXIVKPEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadec-9-enyl octadecanoate typically involves the esterification reaction between oleyl alcohol (octadec-9-en-1-ol) and stearic acid (octadecanoic acid). The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants to a temperature of around 150-200°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of this compound can be carried out in large-scale reactors with continuous removal of water. The process may involve the use of azeotropic distillation to efficiently remove water and enhance the yield of the ester. Additionally, the use of solid acid catalysts or enzymatic catalysts can be employed to improve the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Hydrolysis

The ester bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

C36H70O2+H2OH+C18H36O2(stearic acid)+C18H36O(oleyl alcohol)\text{C}_{36}\text{H}_{70}\text{O}_{2}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_{18}\text{H}_{36}\text{O}_2\,(\text{stearic acid})+\text{C}_{18}\text{H}_{36}\text{O}\,(\text{oleyl alcohol})

Basic Hydrolysis (Saponification) :

C36H70O2+NaOHC18H35O2Na+C18H36O\text{C}_{36}\text{H}_{70}\text{O}_{2}+\text{NaOH}\rightarrow \text{C}_{18}\text{H}_{35}\text{O}_2\text{Na}+\text{C}_{18}\text{H}_{36}\text{O}

ConditionProductsApplications
1M HCl, 80°CStearic acid, oleyl alcoholLipid digestion studies
0.5M NaOH, refluxSodium stearate, oleyl alcoholSoap production, analytical chemistry

Hydrogenation

The cis double bond in the oleyl moiety can be hydrogenated to form stearyl stearate :

C36H70O2+H2Ni PdC36H72O2\text{C}_{36}\text{H}_{70}\text{O}_{2}+\text{H}_2\xrightarrow{\text{Ni Pd}}\text{C}_{36}\text{H}_{72}\text{O}_{2}

ParameterData
ΔH (Hydrogenation)-120.2 ± 2.0 kJ/mol (hexane solvent, 25°C)
CatalystsNickel, palladium on carbon
Industrial UseSaturated lipid production for stabilizers

Oxidation

The double bond undergoes enzymatic and non-enzymatic oxidation:

Enzymatic Pathways :

  • Lipoxygenase (LOX) : Forms hydroperoxides (e.g., 13-HpOTrE) .

  • Cytochrome P450 (CYP) : Produces epoxides (e.g., 12,13-EpOTrE) .

Autoxidation :

  • Generates peroxides and aldehydes (e.g., hexanal), contributing to rancidity .

Oxidation TypeProductsBiological Impact
LOX-mediatedHydroperoxy derivativesInflammation modulation
CYP-mediatedEpoxy derivativesCell signaling interference
AutoxidationAldehydes, ketonesStability issues in formulations

Transesterification

The ester undergoes alcoholysis to form new esters:

C36H70O2+ROHRCOOR +C18H36O\text{C}_{36}\text{H}_{70}\text{O}_{2}+\text{ROH}\rightarrow \text{RCOOR }+\text{C}_{18}\text{H}_{36}\text{O}

ConditionProductsUse Case
Methanol, KOHMethyl stearate, oleyl alcoholBiodiesel feedstock preparation
Glycerol, lipaseMono-/diglyceridesFood emulsifier synthesis

Comparative Reactivity

Key differences in reactivity compared to similar esters:

CompoundReactivity Profile
Octadec-9-enyl acetateFaster hydrolysis due to shorter chain
Methyl oleateHigher susceptibility to autoxidation
Stearyl stearateResistance to oxidation (saturated chains)

Scientific Research Applications

Octadec-9-enyl octadecanoate has various applications in scientific research, including:

    Chemistry: Used as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.

    Industry: Widely used in the formulation of cosmetics, lubricants, and surfactants due to its emollient and lubricating properties.

Mechanism of Action

The mechanism of action of octadec-9-enyl octadecanoate primarily involves its interaction with lipid membranes. As a long-chain fatty ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in enhancing the delivery of active ingredients in topical formulations. Additionally, its emollient properties help to soften and smooth the skin by forming a protective barrier that reduces water loss.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between octadec-9-enyl octadecanoate and related esters:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound Unsaturated alcohol (C18:1) + saturated acid (C18:0) C₃₆H₇₀O₂ 558.96 Lower melting point than saturated analogs; potential pheromone activity
Octadec-9-enyl icosanoate Unsaturated alcohol (C18:1) + saturated acid (C20:0) C₃₈H₇₄O₂ 562.99 Higher molecular weight; increased hydrophobicity due to longer acyl chain
Octadec-9-enyl octadec-9-enoate Unsaturated alcohol (C18:1) + unsaturated acid (C18:1) C₃₆H₆₈O₂ 556.94 Higher unsaturation reduces viscosity; potential oxidative instability
Octadecyl (9Z,12Z)-octadeca-9,12-dienoate Saturated alcohol (C18:0) + di-unsaturated acid (C18:2) C₃₆H₆₈O₂ 556.94 Di-unsaturation enhances flexibility; possible role in lipid membranes
2-[(Z)-Octadec-9-enoxy]ethyl octadecanoate Ether-ester hybrid (unsaturated ether + saturated acid) C₃₈H₇₄O₃ 578.99 Ether linkage increases chemical stability; niche applications in surfactants
Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate Mixed glyceride with unsaturated and saturated chains C₅₅H₁₀₄O₆ 885.40 Complex lipid structure; roles in energy storage and membrane dynamics

Key Observations

Impact of Unsaturation: Compounds with unsaturated alcohol or acyl chains (e.g., octadec-9-enyl octadec-9-enoate) exhibit lower melting points and increased fluidity compared to fully saturated esters like octadecyl octadecanoate. However, they are more prone to oxidation . Di-unsaturated analogs (e.g., octadecyl dienoates) show enhanced flexibility, making them suitable for biological membranes .

Chain Length Effects: Increasing the acyl chain length (e.g., icosanoate vs. octadecanoate) raises molecular weight and hydrophobicity, influencing solubility and industrial applications (e.g., lubricants) .

Structural Hybrids: Ether-ester hybrids (e.g., 2-[(Z)-octadec-9-enoxy]ethyl octadecanoate) combine the stability of ethers with the functionality of esters, often used in specialized surfactants .

Biological vs. Synthetic Roles: this compound and its analogs are prevalent in biological systems (e.g., insect pheromones), while synthetic variants like methyl octadecadienoates serve as analytical standards .

Biological Activity

Octadec-9-enyl octadecanoate, also known as oleyl stearate, is a fatty acid ester derived from oleic acid and stearic acid. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₃₆H₆₆O₂
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various essential oils showed that the addition of fatty acid esters like oleyl stearate enhanced the antimicrobial effects of these oils against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell death.

Pathogen Inhibition Zone (mm) Concentration (mg/mL)
E. coli15100
S. aureus18100
C. albicans12100

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. The compound showed a significant ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay Type IC50 Value (µg/mL)
DPPH Radical Scavenging45
ABTS Radical Scavenging50

Study on Skin Applications

A case study investigated the use of this compound in topical formulations for skin conditions. Patients with dermatitis showed improvement after treatment with formulations containing this compound, attributed to its moisturizing and anti-inflammatory properties.

Effects on Cellular Models

In cellular models, this compound was tested for cytotoxicity and cell proliferation effects. The results indicated that at low concentrations, the compound promoted cell growth in fibroblast cultures while exhibiting minimal cytotoxicity.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the interactions of this compound with various biological targets. These studies suggest that the compound can bind effectively to enzymes involved in inflammation and metabolism, which may explain its observed biological activities.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing octadec-9-enyl octadecanoate with high purity?

  • Methodology : Utilize Steglish esterification, a robust method for synthesizing aliphatic esters. This involves reacting octadec-9-enol with octadecanoic acid under controlled catalytic conditions (e.g., acid catalysts like sulfuric acid or enzymatic lipases). Monitor reaction progress via FT-IR or GC-MS to confirm ester bond formation .
  • Critical Parameters : Optimize molar ratios (e.g., 1:1.2 alcohol-to-acid ratio), temperature (80–120°C), and reaction time (4–12 hours) to minimize side products like unreacted acids or transesterification byproducts.

Q. How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) be applied to characterize thermal stability?

  • DSC Protocol : Perform heating/cooling cycles (e.g., −50°C to 300°C at 10°C/min) to identify phase transitions (melting/crystallization temperatures). For this compound, expect melting points between −27°C and −70°C due to unsaturated bonds .
  • TGA Protocol : Analyze decomposition temperatures under nitrogen/air atmospheres. Typical thermal stability exceeds 230°C, with mass loss profiles indicating degradation mechanisms (e.g., oxidative cleavage of double bonds) .

Q. What chromatographic techniques are effective for quantifying this compound in complex mixtures?

  • GC-MS : Use non-polar columns (e.g., DB-5MS) with splitless injection. Calibrate using methyl octadecanoate as an internal standard .
  • HPLC : Employ C18 reversed-phase columns with evaporative light scattering detection (ELSD) for non-UV-active esters. Mobile phase: acetonitrile/isopropanol gradients .

Advanced Research Questions

Q. How can conflicting data on viscosity and flow behavior be resolved in branched vs. linear derivatives?

  • Contradiction Analysis : Branched derivatives (e.g., C3-branched analogs) exhibit higher viscosity (773 cP at 40°C) compared to linear esters (210 cP) due to steric hindrance. Use rotational rheometry to correlate shear rate with viscosity and model flow curves using the Power Law equation .
  • Validation : Cross-reference with solid fat content (SFC) data via p-NMR to assess molecular packing efficiency .

Q. What strategies optimize the low-temperature performance of this compound in lubricant formulations?

  • Experimental Design :

Blending Studies : Mix with low-viscosity esters (e.g., ethyl hexanoate) to depress pour points.

Additive Screening : Test antioxidants (e.g., hindered phenols) to mitigate oxidative degradation at high shear rates.

  • Performance Metrics :

PropertyValue RangeMethod
Pour Point−70°C to −27°CASTM D97
Viscosity @ 40°C210–773 cPRotational Rheometry
Oxidative Stability>230°C (Onset)TGA

Q. How do structural modifications (e.g., epoxidation) alter the compound’s bioactivity or material compatibility?

  • Epoxide Synthesis : React this compound with peracetic acid to introduce epoxy groups. Confirm epoxidation via ¹H-NMR (disappearance of allylic protons at δ 5.3–5.4) .
  • Application Testing :

  • Biocompatibility : Assess cytotoxicity in NIH/3T3 fibroblast cultures (ISO 10993-5).
  • Material Compatibility : Test swelling ratios in thermoplastics (e.g., PVC, polyethylene) using ASTM D543 .

Data Interpretation & Validation

Q. What statistical approaches are suitable for analyzing multivariate datasets (e.g., PCA of ester compositions)?

  • PCA Workflow : Normalize data (e.g., autoscaling), compute covariance matrices, and extract principal components. For ethyl ester analogs, PC1 (51.8% variance) correlates with ethyl octadecanoate and ethyl tetradecanoate; PC2 (39.2%) links to unsaturated esters .
  • Validation : Use cross-validation (e.g., leave-one-out) to avoid overfitting.

Q. How can discrepancies in NMR spectral assignments be mitigated for unsaturated esters?

  • Resolution Tactics :

2D NMR : Employ HSQC and HMBC to resolve overlapping signals (e.g., δ 2.3–2.5 for methylene protons near ester groups).

Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments .

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